2,5-Dibromo-3-(difluoromethoxy)phenylacetic acid

Description

Compound Identification and Nomenclature

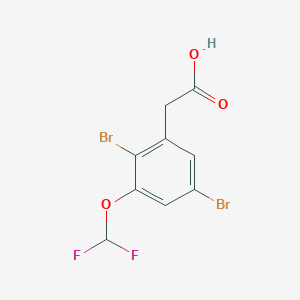

2,5-Dibromo-3-(difluoromethoxy)phenylacetic acid is a halogenated aromatic compound with the systematic IUPAC name 2-[2,5-dibromo-3-(difluoromethoxy)phenyl]acetic acid . Its molecular formula is C₉H₆Br₂F₂O₃ , and it has a molecular weight of 359.95 g/mol . The structural backbone consists of a phenylacetic acid moiety substituted with two bromine atoms at the 2- and 5-positions and a difluoromethoxy group at the 3-position of the aromatic ring (Figure 1).

The SMILES notation O=C(O)CC₁=CC(Br)=CC(OC(F)F)=C₁Br succinctly captures its connectivity. The compound’s CAS Registry Number, 1807180-31-9 , serves as a unique identifier in chemical databases. Its InChIKey, OLRDZFSAZIFZIG-UHFFFAOYSA-N , further distinguishes it from structural analogs.

Historical Context and Discovery

This compound emerged in the early 2020s as part of efforts to develop halogenated phenylacetic acid derivatives for applications in medicinal and materials chemistry. While its exact date of first synthesis is not explicitly documented, commercial availability began appearing in chemical catalogs by 2023. Early synthetic routes focused on bromination and difluoromethylation strategies, leveraging advances in decarboxylative halogenation techniques. For instance, silver-mediated bromination of 3-(difluoromethoxy)phenylacetic acid precursors provided a viable pathway to introduce bromine atoms at specific positions.

The compound’s development aligns with broader trends in organic synthesis, where halogenated aromatics are prized for their reactivity and utility in cross-coupling reactions. Its inclusion in databases like PubChem (CID 119006701) by 2025 marked its entry into mainstream chemical research.

Classification in Organic Chemistry

This compound belongs to three overlapping chemical categories:

- Aryl Halides : As a brominated aromatic compound, it falls under the umbrella of aryl halides, which are characterized by halogen atoms directly bonded to an aromatic ring. The presence of two bromine atoms classifies it as a dibromoaryl derivative.

- Phenylacetic Acid Derivatives : The acetic acid side chain (-CH₂COOH) attached to the benzene ring places it within the phenylacetic acid family, a group known for bioactive properties.

- Polyhalogenated Compounds : The combination of bromine and fluorine substituents categorizes it as a polyhalogenated molecule, a class renowned for metabolic stability and electronic effects.

Table 1 compares its structure to related compounds:

| Compound Name | Molecular Formula | Key Structural Differences |

|---|---|---|

| 2,3-Dibromo-5-(difluoromethoxy)phenylacetic acid | C₉H₆Br₂F₂O₃ | Bromine at positions 2 and 3 |

| 2-Bromo-3-(trifluoromethoxy)phenylacetic acid | C₉H₇BrF₃O₃ | Trifluoromethoxy group instead of difluoro |

| 4-Bromophenylacetic acid | C₈H₈BrO₂ | No fluorine substituents |

Table 1: Structural analogs of this compound.

Significance in Chemical Research

This compound’s significance stems from its unique electronic and steric profile, which arises from the synergistic effects of bromine and fluorine substituents. Key research applications include:

- Synthetic Chemistry : The bromine atoms serve as leaving groups in nucleophilic substitution reactions, enabling the construction of complex aromatic frameworks. For example, Suzuki-Miyaura coupling reactions can replace bromine with aryl or alkyl groups to generate diversified libraries of derivatives.

- Medicinal Chemistry : Halogenated phenylacetic acids are explored as non-steroidal anti-inflammatory drug (NSAID) precursors. The difluoromethoxy group enhances metabolic stability and bioavailability compared to non-fluorinated analogs.

- Materials Science : Bromine’s high atomic weight and fluorine’s electronegativity make this compound a candidate for flame-retardant additives or liquid crystal components.

Recent studies highlight its role as a building block for histone deacetylase (HDAC) inhibitors , where the difluoromethoxy group modulates enzyme binding affinity. Additionally, its utility in synthesizing antimicrobial agents underscores its versatility.

Properties

IUPAC Name |

2-[2,5-dibromo-3-(difluoromethoxy)phenyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6Br2F2O3/c10-5-1-4(2-7(14)15)8(11)6(3-5)16-9(12)13/h1,3,9H,2H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLRDZFSAZIFZIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1CC(=O)O)Br)OC(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6Br2F2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2,5-Dibromo-3-(difluoromethoxy)phenylacetic acid involves several steps, typically starting with the bromination of a suitable phenylacetic acid derivative. The difluoromethoxy group is introduced through a difluoromethylation reaction, which can be achieved using various reagents and catalysts . Industrial production methods often involve optimizing reaction conditions to maximize yield and purity, including controlling temperature, pressure, and reaction time .

Chemical Reactions Analysis

2,5-Dibromo-3-(difluoromethoxy)phenylacetic acid undergoes several types of chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other functional groups using reagents such as organometallic compounds.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common reagents used in these reactions include palladium catalysts, boron reagents, and various oxidizing and reducing agents . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2,5-Dibromo-3-(difluoromethoxy)phenylacetic acid has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,5-Dibromo-3-(difluoromethoxy)phenylacetic acid involves its interaction with specific molecular targets. The difluoromethoxy group can enhance the compound’s stability and reactivity, while the bromine atoms can participate in various chemical reactions. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

3,5-Dibromophenylacetic Acid

- Structure : Bromine at 3- and 5-positions; lacks the difluoromethoxy group.

- Molecular Formula : C₈H₆Br₂O₂; Molecular Weight : 297.94 g/mol.

- Key Differences: The absence of the difluoromethoxy group reduces steric bulk and electronic withdrawal. Bromine placement alters spatial interactions compared to the target compound. No explicit biological data are available, but reduced electronegativity may limit antimicrobial potency relative to the target .

2,5-Dimethylphenylacetic Acid

- Structure : Methyl groups at 2- and 5-positions.

- Molecular Formula : C₁₀H₁₂O₂; Molecular Weight : 164.20 g/mol.

- Key Differences: Methyl groups are electron-donating, contrasting with the electron-withdrawing bromine and difluoromethoxy groups in the target. This reduces lipophilicity and likely diminishes antimicrobial activity, as non-halogenated phenylacetic acid derivatives show weaker effects .

4,5-Dichloro-2-(difluoromethoxy)phenylacetic Acid

- Structure : Chlorine at 4- and 5-positions; difluoromethoxy at 2-position.

- Molecular Formula : C₉H₆Cl₂F₂O₃; Molecular Weight : 271.04 g/mol.

- Key Differences : Chlorine’s smaller atomic radius and lower polarizability compared to bromine reduce steric hindrance and electronic effects. The altered substitution pattern (4,5-Cl vs. 2,5-Br) may affect target binding in biological systems .

Phenylacetic Acid

- Structure: No substituents on the aromatic ring.

- Molecular Formula : C₈H₈O₂; Molecular Weight : 136.15 g/mol.

- Key Differences : Demonstrated antimicrobial activity against phytopathogens (MICs: 15.6–125 µg/mL) . The target compound’s halogen and difluoromethoxy groups likely enhance potency by improving membrane penetration and resistance to degradation.

Structural and Functional Analysis Table

Research Implications and Gaps

- Lipophilicity : Bromine’s polarizability improves membrane permeability, a critical factor for antimicrobial agents .

- Data Limitations : Direct comparative studies on the target compound’s bioactivity are absent in the evidence. Future work should prioritize synthesizing and testing it alongside analogs to validate hypotheses.

Biological Activity

2,5-Dibromo-3-(difluoromethoxy)phenylacetic acid (DBDFPA) is a synthetic organic compound with significant potential in biological applications. Its unique structure, characterized by the presence of bromine and difluoromethoxy groups, contributes to its reactivity and interaction with various biological targets. This article explores the biological activity of DBDFPA, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

- Molecular Formula : C9H6Br2F2O3

- Molecular Weight : 359.95 g/mol

The synthesis of DBDFPA typically involves bromination of phenylacetic acid derivatives followed by difluoromethylation. The resulting compound exhibits distinct chemical properties that are essential for its biological activity.

The biological activity of DBDFPA can be attributed to its interaction with specific molecular targets. The difluoromethoxy group enhances stability and reactivity, while the bromine atoms facilitate various chemical reactions. Key mechanisms include:

- Inhibition of Enzymatic Activity : DBDFPA may inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation : The compound could interact with cellular receptors, influencing signal transduction pathways.

Biological Activity

Research indicates that DBDFPA exhibits a range of biological activities:

- Antimicrobial Activity : Preliminary studies suggest that DBDFPA has potential antimicrobial properties against several bacterial strains.

- Anti-inflammatory Effects : The compound may modulate inflammatory responses, making it a candidate for treating inflammatory diseases.

- Anticancer Potential : In vitro studies have shown that DBDFPA can induce apoptosis in cancer cell lines, indicating its potential as an anticancer agent.

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial effects of DBDFPA against Escherichia coli and Staphylococcus aureus. Results demonstrated a significant reduction in bacterial viability at concentrations above 50 µg/mL, suggesting a promising role as an antimicrobial agent.

Case Study 2: Anti-inflammatory Properties

In a model of acute inflammation, DBDFPA was administered to mice subjected to carrageenan-induced paw edema. The compound significantly reduced swelling compared to control groups, indicating its potential for anti-inflammatory therapy.

Case Study 3: Anticancer Activity

In vitro assays using human breast cancer cell lines revealed that DBDFPA induces apoptosis through the activation of caspase pathways. The compound showed IC50 values in the low micromolar range, highlighting its potency as an anticancer agent.

Comparative Analysis with Similar Compounds

To understand the unique properties of DBDFPA, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| This compound | Brominated and difluoromethoxy groups | Antimicrobial, anti-inflammatory, anticancer |

| 2,5-Dichloro-3-(difluoromethoxy)phenylacetic acid | Chlorinated instead of brominated | Antimicrobial potential |

| 2,5-Dibromo-3-(trifluoromethoxy)phenylacetic acid | Trifluoromethoxy group | Enhanced anticancer activity |

Q & A

Q. What are the recommended synthetic strategies for 2,5-Dibromo-3-(difluoromethoxy)phenylacetic acid, and how can reaction yields be optimized?

- Methodological Answer : Synthesis typically involves halogenation and functional group introduction. For bromination, direct electrophilic substitution on a phenylacetic acid precursor (e.g., 3-(difluoromethoxy)phenylacetic acid) using bromine or NBS (N-bromosuccinimide) in acetic acid can achieve 2,5-dibromo substitution . The difluoromethoxy group may be introduced via nucleophilic displacement of a nitro or hydroxyl group using chlorodifluoromethane under basic conditions . Optimize yields by controlling reaction temperature (0–5°C for bromination to minimize side products) and using catalysts like FeCl₃. Post-synthesis purification via recrystallization (water-ethanol mixtures) or column chromatography (silica gel, hexane/ethyl acetate) improves purity .

Q. Which analytical techniques are critical for structural confirmation and purity assessment?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR identifies substitution patterns (e.g., bromine’s deshielding effects at C2/C5, difluoromethoxy’s split signals) .

- Mass Spectrometry (HRMS) : Confirms molecular weight (expected: ~371.9 g/mol for C₉H₆Br₂F₂O₃) and isotopic patterns for bromine .

- X-ray Crystallography : Resolves crystal structure, particularly for verifying stereochemistry in derivatives .

- HPLC-PDA : Quantifies purity (>95% recommended for biological assays; use C18 columns with acetonitrile/water mobile phase) .

Advanced Research Questions

Q. How can researchers address discrepancies in reported biological activity data for this compound?

- Methodological Answer : Contradictions may arise from assay conditions (e.g., solvent polarity affecting solubility) or impurities. Strategies include:

- Standardized Assays : Use uniform protocols (e.g., fixed DMSO concentrations ≤1% in cell-based assays) .

- Metabolite Profiling : LC-MS/MS identifies degradation products that may interfere with activity .

- Comparative Studies : Benchmark against structurally related compounds (e.g., 2,4-dichloro-6-(difluoromethoxy)phenylacetic acid) to isolate substituent effects .

Q. What computational approaches predict the compound’s reactivity in enzymatic or environmental systems?

- Methodological Answer :

- DFT Calculations : Model electrophilic aromatic substitution to assess bromine’s directing effects and difluoromethoxy’s electron-withdrawing impact .

- Molecular Docking : Predict binding affinity to targets like phenylacetic acid-binding proteins (e.g., RPD1520 SBP) using software like AutoDock Vina .

- Environmental Degradation Modeling : QSAR tools estimate hydrolysis rates under varying pH/temperature conditions .

Additional Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.